4-(Benzyloxy)-3-methylaniline hydrochloride is a key intermediate in the synthesis of tucatinib (also known as irbinitinib, ARRY-380, or ONT-380) []. Tucatinib, marketed as Tukysa, is an orally administered tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2) []. This drug exhibits antineoplastic activity and received approval from the USFDA in April 2020 for treating HER2-positive breast cancers [].
The synthesis of 4-(benzyloxy)-3-methylaniline hydrochloride has been achieved through various routes. A practical approach involves a multi-step process starting with 4-chloropyridin-2-amine [].
This optimized synthetic route provides a high yield and purity of the desired intermediate, making it suitable for large-scale production of tucatinib [].
The primary chemical reaction involving 4-(benzyloxy)-3-methylaniline hydrochloride is its condensation with N,N-dimethylphenylformimidamide to form the 6-nitroquinazolin-4-amine derivative in the synthesis of tucatinib []. This reaction involves nucleophilic aromatic substitution, where the aniline nitrogen acts as the nucleophile attacking the electrophilic carbon of the formimidamide, followed by cyclization and elimination of dimethylamine.
The mechanism of action for 4-(benzyloxy)-3-methylaniline hydrochloride itself is not discussed in the provided literature as it primarily serves as an intermediate in synthesizing tucatinib []. The biological activity of tucatinib stems from its ability to inhibit HER2, a receptor tyrosine kinase overexpressed in certain types of cancer cells []. By blocking HER2 signaling, tucatinib prevents tumor cell proliferation and survival [].
The primary application of 4-(benzyloxy)-3-methylaniline hydrochloride is as a crucial building block in synthesizing the anticancer drug tucatinib []. Its efficient synthesis is essential for producing sufficient quantities of tucatinib for clinical use []. This compound's development highlights the importance of exploring and optimizing synthetic routes for key intermediates in pharmaceutical research.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7